3-Amino-4-fluorobutanoic acid
Description
Significance of α,β-Amino Acids in Contemporary Chemical Synthesis and Materials Science Research
Amino acids are fundamental building blocks of life, primarily recognized for their role in forming proteins. wikipedia.org However, their utility extends far beyond this biological function, particularly in the realm of chemical synthesis and materials science. rsc.org α,β-Amino acids, a class of amino acids with the amino group on the second or third carbon atom relative to the carboxyl group, are of particular interest. wikipedia.org
In contemporary chemical synthesis, α,β-amino acids serve as versatile synthons for the construction of complex molecules, including pharmaceuticals and agrochemicals. hilarispublisher.com Their bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of chemical transformations. wikipedia.org They are crucial intermediates in the development of new drugs and play a role in molecular recognition and the formation of biomolecular structures. hilarispublisher.com The incorporation of β-amino acids into peptides can lead to structures with increased stability against enzymatic degradation compared to their α-amino acid counterparts. rsc.org
In materials science, both natural and unnatural amino acids are considered sustainable and environmentally friendly organic chemicals. rsc.org They are utilized in the creation of advanced materials with novel properties. For instance, peptides and proteins designed with unnatural amino acids are being explored for their potential in medical and materials science applications. rsc.org The development of precise methods for modifying amino acids is therefore a significant area of research in organic synthesis. rsc.org
The Unique Role of Fluorine in Modulating Molecular Architecture and Reactivity for Chemical Applications
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest in organic chemistry, making it resistant to metabolic oxidation. encyclopedia.pub This can increase the in vivo half-life of a drug. mdpi.com
Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine increases the acidity of nearby functional groups. encyclopedia.pub
Altered Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, and transport across biological membranes. encyclopedia.pub
Conformational Control: The presence of fluorine can influence the conformation of a molecule, which can in turn affect its binding affinity to a target receptor. nih.gov
Favorable Protein-Ligand Interactions: Fluorine can participate in favorable interactions with protein side chains, potentially increasing the potency of a drug. mdpi.com
The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net
Historical Context and Current Research Trajectories for Fluorinated Butanoic Acid Derivatives
The study of fluorinated carboxylic acids, including butanoic acid derivatives, has a history rooted in the broader exploration of organofluorine chemistry. The unique properties imparted by fluorine have long been recognized as beneficial in various applications, particularly in the pharmaceutical industry. vulcanchem.com
Historically, research focused on the synthesis and basic chemical properties of these compounds. More recently, the focus has shifted towards their application as building blocks for more complex and biologically active molecules. vulcanchem.com A significant area of current research involves the asymmetric synthesis of chiral fluorinated compounds to produce enantiomerically pure molecules for drug development. mdpi.com
Current research trajectories for fluorinated butanoic acid derivatives include:
Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient and selective methods for the synthesis of structurally diverse fluorinated butanoic acids. mdpi.commdpi.com This includes enzymatic and catalytic approaches to achieve high enantioselectivity. mdpi.com
Applications in Medicinal Chemistry: Fluorinated butanoic acid derivatives are being investigated as intermediates for the synthesis of fluorinated amino acids and other bioactive compounds. vulcanchem.com These are then incorporated into peptides and other molecules to enhance their therapeutic properties. mdpi.com
Probes for Biological Systems: The unique properties of fluorinated compounds make them valuable tools for studying biological processes. For example, the enantiomers of 4-amino-3-fluorobutanoic acid have been used as conformational probes to study the binding of the neurotransmitter GABA to its metabolizing enzyme, GABA aminotransferase. nih.gov
Rationale for Dedicated Academic Research on 3-Amino-4-fluorobutanoic Acid as a Key Chemical Entity
The specific compound this compound has emerged as a subject of dedicated academic research due to its potential as a mechanism-based inactivator of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. nih.gov
GABA-AT is the enzyme responsible for the degradation of GABA. nih.gov By inactivating this enzyme, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions like epilepsy. nih.gov Research has shown that this compound can act as a substrate for GABA-AT, leading to the elimination of hydrogen fluoride (B91410) and inactivation of the enzyme. nih.gov
Furthermore, the study of this compound and its analogs provides valuable insights into the mechanism of enzyme inactivation and the design of more potent and selective inhibitors. nih.govmdpi.com The strategic placement of the fluorine atom in this molecule allows for detailed investigations into enzyme-substrate interactions and the conformational requirements for binding and catalysis. nih.gov Therefore, dedicated research on this compound contributes not only to the development of potential therapeutics but also to the fundamental understanding of enzyme mechanisms and drug design principles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77162-47-1 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
3-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-3(6)1-4(7)8/h3H,1-2,6H2,(H,7,8) |
InChI Key |
HKFNXEFUGVQTNQ-UHFFFAOYSA-N |
SMILES |
C(C(CF)N)C(=O)O |
Canonical SMILES |
C(C(CF)N)C(=O)O |
Synonyms |
3-amino-4-fluorobutanoate 3-amino-4-fluorobutanoic acid 3-amino-4-fluorobutyric acid |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 3 Amino 4 Fluorobutanoic Acid and Its Analogs
Enantioselective Synthesis Strategies for Chiral 3-Amino-4-fluorobutanoic Acid
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic methods that afford enantiomerically pure compounds is of paramount importance. mdpi.comthieme-connect.combeilstein-journals.org Several strategies have been successfully employed to synthesize chiral this compound.
Asymmetric Organocatalysis in Stereoselective C-F Bond Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-fluorine bonds. nih.govcas.cn This approach utilizes small, chiral organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. For instance, chiral secondary amines derived from pyrrolidine (B122466) have been used to catalyze the direct α-fluorination of branched aldehydes with moderate enantioselectivity. nih.gov Another notable example involves the use of cinchona alkaloid-derived catalysts for the fluorination of α-cyano acetates, achieving good yields and enantioselectivities. nih.gov These methods often employ electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). thieme-connect.comnih.gov The development of organocatalytic systems for the asymmetric fluorination of precursors to this compound holds significant promise for efficient and scalable synthesis.
Chiral Auxiliary-Guided Methodologies for Diastereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively used in the synthesis of fluorinated amino acids. mdpi.commdpi.com One common approach involves the use of Evans oxazolidinone auxiliaries. By attaching the butanoic acid precursor to the chiral oxazolidinone, subsequent fluorination or alkylation reactions proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.org For example, the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary has been developed for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com Similarly, (S)-serine has been utilized as a chiral pool starting material for the enantiospecific synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Substrate |
| Evans Oxazolidinones | Alkylation, Aldol Reactions | Carboxylic Acids |
| Camphorsultam | Various | Carbonyl Compounds |
| Pseudoephedrine | Alkylation | Carbonyl Compounds |
| (S)-Serine | Chiral Pool Synthesis | Amino Acid Derivatives |
Biocatalytic Approaches Utilizing Enzyme-Mediated Transformations in Synthesis
Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them highly attractive catalysts for chemical synthesis. mdpi.comthieme-connect.combeilstein-journals.orgnih.gov Lipases, in particular, have been extensively used for the kinetic resolution of racemic mixtures of fluorinated β-amino esters. mdpi.comnih.gov For example, lipase (B570770) PSIM from Burkholderia cepacia has been shown to catalyze the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides, affording both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%). mdpi.com Another biocatalytic strategy involves the use of transaminases for the reductive amination of fluorinated keto acids. mdpi.com These enzymatic methods provide a green and efficient route to enantiomerically pure this compound and its analogs. nih.govresearchgate.net
Table 2: Enzyme Classes Used in the Synthesis of Chiral Fluoroamino Acids
| Enzyme Class | Type of Transformation | Example Substrate |
| Lipases | Kinetic Resolution (Hydrolysis) | Racemic β-amino esters |
| Transaminases | Asymmetric Amination | Fluorinated keto acids |
| Dehydrogenases | Asymmetric Reduction | Fluorinated keto esters |
Stereocontrolled Fluorination Reactions of Butanoic Acid Precursors
The direct and stereocontrolled introduction of a fluorine atom onto a butanoic acid scaffold is a key challenge. mdpi.comthieme-connect.com Electrophilic fluorinating reagents, such as Selectfluor, are often employed for this purpose. thieme-connect.com The stereochemical outcome of the fluorination can be controlled by the substrate itself, for instance, through the use of chiral precursors where existing stereocenters direct the approach of the fluorinating agent. Methods like the fluorodehydroxylation of α-hydroxy-β-amino esters or β-hydroxy-α-amino esters represent viable pathways. thieme-connect.com Additionally, the fluorination of enolates derived from β-amino esters, often stabilized by metal chelation, can proceed with high diastereoselectivity. thieme-connect.com
Development of Protecting Group Schemes for Amino and Carboxylic Acid Functions in Synthetic Routes
The synthesis of amino acids and their derivatives necessitates the use of protecting groups to mask the reactive amino and carboxylic acid functionalities, preventing unwanted side reactions. organic-chemistry.orgresearchgate.net An effective protecting group strategy is crucial for the successful multi-step synthesis of this compound.
The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.org For the amino group, the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are widely used. researchgate.netiris-biotech.de The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid, such as trifluoroacetic acid (TFA). iris-biotech.de Conversely, the Fmoc group is stable to acidic conditions but is removed by treatment with a base, typically piperidine (B6355638). iris-biotech.de This orthogonality allows for the selective deprotection of one group while the other remains intact, a critical feature in complex synthetic sequences. organic-chemistry.orgresearchgate.net
For the carboxylic acid function, esterification to form methyl, ethyl, or benzyl (B1604629) esters is a common protection strategy. organic-chemistry.org Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups. Tert-butyl esters, which are cleaved under acidic conditions similar to the Boc group, are also employed. iris-biotech.de The judicious selection and application of these protecting groups are essential for navigating the synthetic pathways leading to this compound and its analogs.
Table 3: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis |
| Carboxylic Acid | tert-Butyl Ester | tBu | Acid (e.g., TFA) |
Solid-Phase Synthesis Techniques for Oligomers Incorporating this compound Units
Solid-phase synthesis (SPS) has revolutionized the preparation of peptides and other oligomers by simplifying purification and allowing for automation. thieme-connect.comnih.govmdpi.comnih.gov This technique involves attaching the initial building block to an insoluble polymer support (resin) and then sequentially adding subsequent monomers. nih.govmdpi.com After each coupling step, excess reagents and byproducts are simply washed away.
The incorporation of this compound into oligomers via SPS follows the general principles of solid-phase peptide synthesis (SPPS). mdpi.comuni-muenchen.de Typically, an Fmoc-protected this compound is activated and coupled to the free amino group of the growing chain on the solid support. uni-muenchen.de The Fmoc group is then removed with piperidine to expose a new amino group for the next coupling cycle. iris-biotech.de This iterative process allows for the efficient construction of oligomers with defined sequences containing the fluorinated amino acid. nih.gov
Various resins can be employed, such as the Rink amide resin, which allows for the cleavage of the final oligomer as a C-terminal amide. researchgate.net The final cleavage from the resin and removal of side-chain protecting groups is typically achieved by treatment with a strong acid cocktail, such as TFA with scavengers. iris-biotech.denih.gov The ability to incorporate unique building blocks like this compound into oligomers through SPS opens up possibilities for creating novel peptidomimetics with tailored properties. thieme-connect.comthieme-connect.com
Sustainable and Green Chemistry Approaches in this compound Preparation
In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, promoting the development of more environmentally benign and sustainable methods for producing valuable chemical compounds. The synthesis of this compound and its analogs is no exception, with a growing body of research dedicated to creating greener preparative routes. These approaches focus on enhancing efficiency, minimizing waste, and utilizing less hazardous materials.
A significant advancement in the green synthesis of fluorinated amino acids is the application of biocatalysis. Enzymes offer a powerful tool for chemical synthesis due to their high specificity and ability to function under mild, aqueous conditions. This often eliminates the need for harsh organic solvents and protective group chemistry, which are common in traditional synthetic methods. For instance, lipase-catalyzed hydrolysis has been effectively used for the kinetic resolution of fluorinated β-amino acid esters, yielding enantiomerically pure products. Specifically, lipases like Candida antarctica lipase B have demonstrated high enantioselectivity in solvent-free or green solvent systems.
Another key strategy in sustainable synthesis is the use of alternative and safer reaction media. The replacement of volatile and often toxic organic solvents with water, supercritical fluids, or even solvent-free conditions can dramatically reduce the environmental impact of a chemical process. Research into the enzymatic resolution of β-amino esters has shown that reactions can be successfully performed in green solvents, with some ether-type solvents allowing for rapid reaction times. mdpi.com
Furthermore, the development of novel and efficient catalytic systems is central to greener synthetic methodologies. This includes transition metal-catalyzed fluorination and electrochemical fluorination, which can offer higher yields and selectivity compared to traditional methods. numberanalytics.com Flow chemistry is also emerging as a sustainable technique for the synthesis of fluorinated amino acids. fu-berlin.de This approach allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity, often with reduced waste generation. The use of recyclable chiral auxiliaries in asymmetric synthesis also contributes to a greener process by allowing for the recovery and reuse of valuable materials. mdpi.com
The table below summarizes key green chemistry approaches and their application in the synthesis of this compound and related compounds.
| Green Chemistry Approach | Specific Methodology | Advantages | Relevant Research Findings |
| Biocatalysis | Lipase-catalyzed kinetic resolution | High enantioselectivity, mild reaction conditions, use of aqueous or green solvents, reduced waste. | Lipase from Pseudomonas cepacia has been used for enantioselective hydrolysis of β-amino carboxylic esters. mdpi.com |
| Alternative Solvents | Use of water or other green solvents | Reduced toxicity and environmental impact compared to volatile organic compounds (VOCs). | Hydrolytic reactions of fluorinated β-amino esters have been successfully conducted in ether-type green solvents. mdpi.com |
| Flow Chemistry | Continuous flow synthesis | Enhanced reaction control, improved safety and scalability, higher yields, and reduced waste. | A sustainable semi-continuous flow synthesis has been developed for related heterocyclic compounds (hydantoins). fu-berlin.de |
| Recyclable Auxiliaries | Asymmetric synthesis using a recyclable chiral auxiliary | Reduces waste by allowing for the recovery and reuse of the chiral inducing agent. | A Ni(II) complex with a recyclable chiral auxiliary has been used for the large-scale asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid. mdpi.com |
The continuous development of these sustainable and green chemistry approaches holds significant promise for the future manufacturing of this compound and other fluorinated compounds, paving the way for more environmentally responsible production processes in the pharmaceutical and chemical industries.
Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 3 Amino 4 Fluorobutanoic Acid
Nucleophilic and Electrophilic Transformations at the Amino and Carboxylic Acid Centers
The chemical reactivity of 3-Amino-4-fluorobutanoic acid is characterized by the transformations possible at its primary functional groups: the amino (NH₂) and carboxylic acid (COOH) centers. These sites are susceptible to both nucleophilic and electrophilic attacks, allowing for a variety of chemical modifications.
The amino group, with its lone pair of electrons, acts as a nucleophile. It can participate in nucleophilic substitution reactions, enabling modifications intended to enhance biological activity. smolecule.com For instance, the amino group can be protected using standard protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) during multi-step syntheses. These protecting groups can be subsequently removed under acidic or basic conditions, respectively. Furthermore, the amino group can be oxidized to form the corresponding oxo derivatives under specific oxidative conditions.
The carboxylic acid group, on the other hand, contains an electrophilic carbonyl carbon. This center can be attacked by nucleophiles. A common reaction is esterification, where the carboxylic acid reacts with an alcohol, often catalyzed by an acid, to form an ester. For example, methyl ester protection can be achieved using SOCl₂/MeOH, followed by saponification with LiOH to regenerate the carboxylic acid. The carboxylic acid group can also undergo reduction to an alcohol using strong reducing agents like lithium aluminum hydride. Under certain conditions, decarboxylation may occur, leading to the formation of amines or other derivatives. smolecule.com
The reactivity of these centers is fundamental to the synthesis of derivatives and analogs of this compound for various research applications, including medicinal chemistry and the study of enzyme mechanisms. smolecule.comnih.gov
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Chiral Carbon Centers
This compound possesses two chiral centers at the C3 and C4 carbons (in the IUPAC name 4-amino-3-fluorobutanoic acid), leading to the existence of multiple stereoisomers. The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the synthesis of enantiomerically pure forms for biological evaluation.
The synthesis of specific stereoisomers often relies on stereoselective methods. Asymmetric synthesis using chiral catalysts or auxiliaries, such as Evans oxazolidinones, is a key strategy to achieve high stereochemical control. Chiral nickel(II) complexes have also been employed as powerful tools for the asymmetric synthesis of fluorinated amino acids, yielding products with high enantiomeric purity (>94%ee). chemrxiv.org
The diastereoselectivity of reactions at carbons adjacent to existing stereocenters is also a critical consideration. For example, the protonation of the enolate of 3-fluorobutanoic acid has been studied computationally. acs.org The calculations showed that both cis and trans enolates yield similar diastereomeric ratios, with the lowest energy transition state having the C-F bond oriented anti to the newly forming C-H bond. acs.org This orientation is rationalized by a stabilizing orbital interaction. acs.org
The stereochemical purity of the resulting products is typically established using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk The precise control and understanding of stereochemistry are crucial, as different stereoisomers can exhibit distinct biological activities and interactions with enzymes. core.ac.uknih.gov
Influence of Fluorine on Intramolecular and Intermolecular Interactions within the Compound
The presence of a fluorine atom in this compound significantly influences its molecular conformation and interactions through various electronic effects. Fluorine's high electronegativity creates a polar carbon-fluorine (C-F) bond, which can engage in stabilizing intramolecular and intermolecular interactions. nih.govethernet.edu.et
A key intramolecular interaction is the gauche effect observed between the vicinal C-F bond and the C-NH₃⁺ bond in the protonated form of the molecule. acs.orgnih.gov Due to electrostatic attraction between the partially negative fluorine (Fδ⁻) and the positively charged nitrogen (N⁺), the molecule preferentially adopts a gauche conformation over an anti conformation. nih.govacs.orgnih.gov This conformational preference can have profound implications for its biological activity, as it dictates the three-dimensional shape of the molecule when binding to enzyme active sites. nih.govacs.orgnih.gov For example, studies on the enantiomers of 4-amino-3-fluorobutanoic acid as substrates for γ-aminobutyric acid aminotransferase (GABA-AT) concluded that the optimal binding conformation places the C-NH₃⁺ and C-F bonds gauche in the (R)-enantiomer but anti in the (S)-enantiomer, explaining their different biological behaviors. acs.orgnih.gov
The table below summarizes the key interactions influenced by the fluorine atom in this compound.
| Interaction Type | Description | Consequence |
| Intramolecular | ||
| Gauche Effect | The electrostatic attraction between the Fδ⁻ and the N⁺ in the vicinal C-F and C-NH₃⁺ bonds favors a gauche conformation. nih.govacs.orgnih.gov | Dictates the preferred 3D structure, influencing how the molecule fits into enzyme active sites. nih.govacs.orgnih.gov |
| Intermolecular | ||
| Dipole-Dipole Interactions | The polar C-F bond can engage in dipolar interactions within a binding pocket. nih.gov | Contributes to the binding energy between the molecule and its target. nih.gov |
| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. | Can enhance binding affinity and specificity to biological targets. |
Cyclization Reactions Leading to Fluorinated Heterocycles Derived from this compound
This compound and its derivatives can serve as precursors for the synthesis of fluorinated heterocyclic compounds. These cyclization reactions are important for creating novel molecular scaffolds with potential applications in medicinal and materials chemistry. ethernet.edu.etrsc.org
One general strategy for forming fluorinated heterocycles is through intramolecular fluoro-cyclization. For example, a mild, metal-free method has been developed for the cyclization of benzylic alcohols and amines using Selectfluor®, an electrophilic fluorine source. rsc.org This reagent can trigger an electrophilic cyclization to produce fluorinated heterocycles. rsc.org While not demonstrated specifically on this compound, this type of reaction, where the amino or a derivative thereof acts as the internal nucleophile to attack a reactive center generated elsewhere in the molecule, represents a potential pathway to cyclic structures.
Another relevant class of reactions is cycloaddition. Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for the stereochemically controlled synthesis of heterocycles. mdpi.com Fluorinated substrates often act as reactive dipolarophiles or dienophiles in these reactions due to the electron-withdrawing nature of the fluorine or fluoroalkyl groups. mdpi.com For instance, thiocarbonyl S-methanides can undergo [3+2]-cycloaddition with fluorinated α,β-unsaturated ketones to yield five-membered sulfur-containing heterocycles. mdpi.com A derivative of this compound containing a suitable double bond could potentially participate in such cycloaddition reactions to form complex fluorinated heterocyclic systems.
Furthermore, the inherent functionality of this compound allows for the formation of lactams (cyclic amides). Intramolecular condensation between the amino group and the carboxylic acid group (or an activated derivative) would lead to the formation of a β-lactam (a four-membered ring) or a γ-lactam (a five-membered ring), depending on which end of the molecule cyclizes. The synthesis of fluorinated β-lactams is of particular interest as they are structural components of analogues of natural products and potential antibiotics. thieme-connect.com
Transition Metal-Catalyzed Coupling and Functionalization Reactions of this compound
Transition metal catalysis offers a versatile toolkit for the functionalization of organic molecules, including this compound and its derivatives. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, often with high selectivity.
One application of transition metal catalysis is in the esterification of the carboxylic acid group. While traditionally acid-catalyzed, Lewis acids based on transition metals can also be effective. For example, iron(III) nitrate (B79036) has been shown to be an efficient catalyst for the esterification of alcohols with carboxylic acids. rsc.org The activity of different metal Lewis acid catalysts, such as those based on Fe(III), Al(III), and Cu(II), is linked to their ability to generate protons through the ionization of the carboxylic acid. rsc.org
In the context of synthesizing fluorinated amino acids, transition metal complexes play a crucial role in asymmetric synthesis. Chiral nickel(II) complexes are used as templates to control stereochemistry during alkylation reactions to produce non-canonical amino acids with high enantiomeric purity. chemrxiv.org This methodology is applicable to the synthesis of a diverse range of fluorinated amino acids. chemrxiv.org
Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful method for modifying the carbon skeleton or introducing new functional groups. While direct examples on this compound are not prevalent in the provided search results, general principles of catalysis suggest potential applications. For instance, rhodium(II)-catalyzed reactions are known for their utility in C-H activation and reactions with diazo compounds. science.gov If this compound were appropriately derivatized, it could potentially undergo such coupling reactions.
The table below outlines potential transition metal-catalyzed reactions applicable to this compound.
| Reaction Type | Metal Catalyst Example | Functional Group Involved | Potential Outcome |
| Esterification | Fe(NO₃)₃, Al(NO₃)₃, Cu(NO₃)₂ rsc.org | Carboxylic Acid | Formation of esters. rsc.org |
| Asymmetric Alkylation | Chiral Ni(II) complexes chemrxiv.org | α-carbon to carboxylic acid | Synthesis of stereochemically defined analogs. chemrxiv.org |
| Cross-Coupling | Rhodium(II) science.gov | C-H bonds (requires derivatization) | C-C or C-heteroatom bond formation. |
Studies on Chemical Stability and Degradation Pathways under Defined Reaction Conditions
The chemical stability of this compound is an important consideration for its synthesis, storage, and application. Generally, the compound is stable under normal handling and storage conditions. aksci.comsynquestlabs.com However, under specific chemical or biological conditions, it can undergo degradation.
A significant degradation pathway for this compound is enzyme-catalyzed elimination of hydrogen fluoride (B91410) (HF). nih.govacs.orgnih.gov This has been particularly studied in the context of its interaction with the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.govacs.orgnih.gov Racemic 4-amino-3-fluorobutanoic acid acts as a substrate for GABA-AT, not for the typical transamination reaction, but for HF elimination. nih.govacs.orgnih.gov The enzyme catalyzes the removal of HF, converting the substrate into succinic semialdehyde. nih.gov
The rate of this enzymatic degradation is highly dependent on the stereochemistry of the molecule. Studies on the enantiomers have shown that the (R)-enantiomer is an excellent substrate for GABA-AT catalyzed HF elimination, whereas the (S)-enantiomer is a very poor substrate, with the rate of elimination from the (R)-enantiomer being at least 10 times greater. nih.govacs.orgnih.gov This difference in reactivity is attributed to the preferred binding conformations of the enantiomers within the enzyme's active site. acs.orgnih.gov
Strategic Applications of 3 Amino 4 Fluorobutanoic Acid in Advanced Chemical Synthesis and Materials Science
Role as a Chiral Building Block for the Construction of Complex Fluorinated Organic Molecules
3-Amino-4-fluorobutanoic acid serves as a valuable chiral building block in the synthesis of intricate fluorinated organic molecules. Its stereodefined centers and the presence of a fluorine atom make it a desirable starting material for creating compounds with specific three-dimensional arrangements and tailored properties. The incorporation of fluorine can significantly influence a molecule's biological activity, metabolic stability, and conformational preferences. nih.govnih.gov
The synthesis of complex unnatural fluorine-containing amino acids is an area of significant interest. nih.gov Various synthetic strategies are employed to create these valuable compounds, including methods that start with simple fluorinated building blocks and append the necessary amino and carboxylate groups. nih.gov For instance, the synthesis of fluorinated β-amino acids is of particular importance due to their applications in modifying peptides and as foundational units in organic synthesis. thieme-connect.com These compounds can serve as precursors to β-lactam antibiotics and other biologically active molecules. thieme-connect.com
The strategic placement of fluorine within a molecule can be achieved through various synthetic methodologies. For example, palladium-catalyzed hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives has been developed to produce chiral β-fluoroalkyl β-amino acid derivatives with good yields and high enantioselectivity. dicp.ac.cn Additionally, chiral nickel(II) complexes have proven to be effective tools for the gram-scale synthesis of a diverse range of enantiopure fluorinated amino acids. researchgate.net
Table 1: Examples of Complex Fluorinated Molecules Derived from Fluorinated Amino Acids
| Compound Class | Synthetic Application | Reference |
| Fluorinated β-Amino Acids | Peptide modification, precursors to β-lactam antibiotics | thieme-connect.com |
| Chiral β-Fluoroalkyl β-Amino Acid Derivatives | Building blocks for pharmaceuticals and agrochemicals | dicp.ac.cn |
| Enantiopure Fluorinated Amino Acids | Peptide and protein engineering | researchgate.net |
| Fluorinated Benzotriazole Amino Acids | Biological probes and fluorescence imaging | nih.gov |
Incorporation into Synthetic Peptidomimetics for Conformational Restriction and Structural Probing Studies
The incorporation of this compound and other fluorinated amino acids into synthetic peptidomimetics is a powerful strategy for controlling peptide conformation and for use in structural probing studies. nih.govprismbiolab.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. wjarr.comslideshare.net
Conformational restriction is a key principle in the design of potent and selective peptidomimetics. prismbiolab.com By introducing structural constraints, the vast number of possible conformations of a flexible peptide chain is reduced, which can lead to a higher affinity for its biological target. upc.edu The incorporation of fluorinated amino acids, such as this compound, can induce specific secondary structures, like helices or turns, due to the stereoelectronic effects of the fluorine atom. thieme-connect.com For example, it has been shown that fluorinated β-peptides can form stable 3₁₄-helical structures. thieme-connect.com
The fluorine atom also serves as a valuable probe for structural studies. nih.gov ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to investigate the local environment of the fluorinated residue within the peptide, providing insights into its conformation and interactions with its binding partner. nih.gov Furthermore, the distinct behavior of the enantiomers of 4-amino-3-fluorobutanoic acid when interacting with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) has been used to infer the bioactive conformation of the natural substrate, GABA. nih.gov This demonstrates the utility of the C-F bond as a conformational probe to explore dynamic binding processes. nih.gov
Table 2: Research Findings on Fluorinated Peptidomimetics
| Study Focus | Key Finding | Reference |
| Conformational Probes for GABA Binding | The enantiomers of 4-amino-3-fluorobutanoic acid exhibit different biological behavior, allowing for the inference of the bioactive conformation of GABA bound to GABA-AT. | nih.gov |
| Proteolytic Stability of Fluorinated β-Peptides | Fluorinated β-peptides are stable to proteolysis and can form defined secondary structures. | thieme-connect.com |
| Conformational Restriction in Peptidomimetics | The incorporation of Cα,α-dialkylated amino acids, a related strategy, severely restricts the polypeptide chain, favoring specific secondary structures. | upc.edu |
Design and Synthesis of Fluorine-Containing Polymeric Materials and Coatings
While the primary research focus for this compound lies in its applications in medicinal chemistry and biochemistry, the principles of incorporating fluorine to modify material properties extend to polymer science. The synthesis of fluorine-containing polymeric materials and coatings is an active area of research due to the unique properties that fluorine imparts, such as high thermal stability, chemical resistance, and low surface energy.
Although direct polymerization of this compound into large-scale polymers is not widely documented in the provided search results, it can be considered a potential monomer for the synthesis of specialized fluorinated polyamides or related polymers. The amino and carboxylic acid functionalities allow for polymerization through amide bond formation. The resulting polymers would possess the inherent chirality and the property-modifying fluorine atoms from the monomer unit.
The broader field of fluorinated polymers provides a context for the potential applications of materials derived from this compound. Fluorinated polymers are used in a wide range of applications, from high-performance coatings with non-stick and weather-resistant properties to advanced materials in the electronics and aerospace industries. The introduction of a chiral, fluorinated monomer like this compound could lead to the development of novel polymers with unique optical properties or specific interactions with other chiral molecules, opening up possibilities for applications in chiral separations or as specialized coatings.
Development of Novel Organocatalysts and Ligands Derived from this compound
This compound and its derivatives have the potential to be utilized in the development of novel organocatalysts and ligands for asymmetric synthesis. mdpi.combeilstein-journals.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis, offering a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. beilstein-journals.org
The structure of this compound, containing both an amino group and a carboxylic acid, makes it a suitable scaffold for the synthesis of bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. The chiral nature of this compound is crucial for its application in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.
While the direct use of this compound as an organocatalyst is not extensively detailed in the provided search results, the development of organocatalysts from chiral amino acids is a well-established strategy. For example, cinchona alkaloids, which are chiral amino alcohol derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. mdpi.com Similarly, this compound could be chemically modified to create novel catalysts. The fluorine atom could influence the catalyst's reactivity, selectivity, and solubility properties.
Furthermore, the amino and carboxylate groups of this compound can act as coordinating sites for metal ions, making it a potential ligand for the synthesis of chiral metal complexes. These complexes can be used as catalysts in a wide range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and Lewis acid-catalyzed transformations.
Utilization as a Precursor for the Synthesis of Specialized Chemical Probes and Reagents
This compound and its derivatives are valuable precursors for the synthesis of specialized chemical probes and reagents used to investigate biological systems. nih.govresearchgate.net The strategic incorporation of a fluorine atom provides a unique handle for various analytical techniques and can modulate the biological activity of the resulting probe.
One of the key applications is in the development of probes for positron emission tomography (PET) imaging. researchgate.net By incorporating a radioactive isotope of fluorine, ¹⁸F, into molecules derived from this compound, researchers can create PET tracers that allow for the non-invasive visualization and quantification of biological processes in vivo. For example, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluoro-butanoic acid, has been designed and synthesized as a potential tumor imaging agent. researchgate.net
Beyond PET imaging, the fluorine atom in probes derived from this compound can serve as a reporter group for ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local chemical environment of the fluorine nucleus, providing valuable information about the conformation, dynamics, and interactions of the probe with its biological target. nih.gov
Furthermore, the enantiomers of 4-amino-3-fluorobutanoic acid have been used as conformational probes to study the binding of the neurotransmitter GABA to its metabolizing enzyme, GABA-AT. nih.govnih.gov The differential behavior of the (R)- and (S)-enantiomers in the enzyme's active site provided insights into the dynamic binding process that would be difficult to obtain through other methods. nih.gov This highlights the utility of fluorinated amino acids as subtle probes to explore enzyme mechanisms and substrate binding.
Cutting Edge Spectroscopic and Structural Elucidation Techniques for 3 Amino 4 Fluorobutanoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of 3-Amino-4-fluorobutanoic acid in solution. Both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are instrumental in defining its stereochemical configuration and preferred conformations.
Multi-dimensional NMR (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Elucidating Through-Space and Through-Bond Correlations
Multi-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms in this compound.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.eduyoutube.com This is fundamental for tracing the carbon backbone of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. sdsu.eduyoutube.com This is crucial for assigning the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded. ethz.ch The intensity of the observed cross-peaks is related to the distance between the protons, providing crucial constraints for determining the three-dimensional conformation of the molecule in solution.
For instance, in studies of peptides containing fluorinated amino acids, NOESY data has been used to derive distance constraints for calculating solution structures. ethz.ch
Fluorine-19 NMR Spectroscopy for Chemical Shift Anisotropy and Coupling Constant Analysis as Conformational Probes
Fluorine-19 NMR is particularly informative for studying fluorinated compounds like this compound due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. biophysics.orgnumberanalytics.com
The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a sensitive probe of conformational changes. biophysics.org The coupling constants between fluorine and adjacent protons (³J(H,F)) are dependent on the dihedral angle between them, following a Karplus-type relationship. ethz.ch This relationship allows for the determination of the preferred rotameric states around the C-C bond bearing the fluorine atom. ethz.chacs.org For example, the magnitude of the ³J(H-F) coupling can help determine the relative orientation of the fluorine atom and adjacent protons, providing insight into the molecule's conformation.
| NMR Parameter | Information Gained | Typical Application |
| ¹⁹F Chemical Shift | Electronic environment of the fluorine atom | Probing conformational changes and intermolecular interactions |
| ³J(H,F) Coupling Constant | Dihedral angle between F and vicinal H | Determining preferred rotamers and solution conformation |
| ⁴J(F,H) Coupling Constant | Through-space or through-bond interactions | Confirming specific conformations, such as hairpin turns in peptides ethz.ch |
Table 1: Key ¹⁹F NMR Parameters for Conformational Analysis
Dynamic NMR Studies for Characterizing Rotational Barriers and Interconversion Processes
Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes that are on the timescale of the NMR experiment. nanalysis.comucl.ac.uklibretexts.org By monitoring NMR spectra at different temperatures, it is possible to observe the effects of dynamic processes such as bond rotations and ring inversions. nanalysis.comunibas.it
At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at high temperatures. libretexts.org By analyzing the line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (rotational barrier) for the process. ucl.ac.uklibretexts.org
Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Packing Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.esrsc.org This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. uhu-ciqso.es
For this compound, X-ray crystallography can be used to:
Unambiguously determine the relative and absolute stereochemistry of the chiral centers.
Reveal the preferred conformation of the molecule in the solid state.
Analyze the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
While no specific single crystal X-ray diffraction data for this compound was found in the provided search results, this technique has been applied to related fluorinated amino acids and their derivatives, providing crucial structural information. akavatx.comakavatx.com
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Solution-Phase Stereochemistry
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of chiral molecules in solution. mdpi.comrsc.orgrsc.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra that are highly sensitive to their three-dimensional structure, including their absolute configuration and conformation.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
These techniques are valuable for:
Determining the absolute configuration of chiral centers by comparing experimental spectra with those predicted by theoretical calculations (e.g., DFT).
For example, Vibrational Circular Dichroism (VCD) and ORD have been used to confirm the stereochemical configuration of related fluorinated amino acids by correlating experimental spectra with DFT calculations.
High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Analysis of Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. akavatx.comnih.gov
In the context of this compound, HRMS is used for:
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the nature of intermolecular forces. For this compound, the spectra would be characterized by vibrations of the amino group (-NH2), the carboxylic acid group (-COOH), the carbon-fluorine bond (C-F), and the hydrocarbon backbone.
In the solid state or in concentrated solutions, amino acids typically exist as zwitterions, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a carboxylate ion (-COO⁻) and a protonated amino group (-NH3⁺). This zwitterionic nature, along with intermolecular hydrogen bonding, significantly influences the vibrational frequencies.
Predicted Vibrational Frequencies for this compound
The following table outlines the predicted characteristic vibrational frequencies for the key functional groups of this compound in its zwitterionic form. These predictions are based on established group frequencies from infrared and Raman spectroscopy. libretexts.orgorgchemboulder.combohrium.comwikipedia.org
Interactive Data Table: Predicted FTIR and Raman Peaks for this compound (Zwitterionic Form)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity |
| N-H Stretch | -NH₃⁺ | 3200-2600 (broad) | 3200-2600 (weak) | Medium to Strong, Broad |
| C-H Stretch | -CH₂, -CH | 2960-2850 | 2960-2850 (strong) | Medium |
| C=O Stretch (asymmetric) | -COO⁻ | ~1600-1560 | ~1600-1560 (weak) | Strong |
| N-H Bend (asymmetric) | -NH₃⁺ | ~1630-1550 | ~1630-1550 (weak) | Medium |
| C=O Stretch (symmetric) | -COO⁻ | ~1420-1380 | ~1420-1380 (medium) | Medium |
| C-F Stretch | C-F | 1100-1000 | 1100-1000 (medium) | Strong |
| C-N Stretch | C-N | 1250-1020 | 1250-1020 (weak) | Medium to Weak |
| O-H Bend (out-of-plane) | -COOH (dimer) | ~920 | ~920 (weak) | Broad |
| N-H Wag | -NH₂ | 910-665 | 910-665 (weak) | Broad |
Detailed Research Findings and Interpretation
Amino Group (-NH₃⁺): In the zwitterionic form, the protonated amino group exhibits broad N-H stretching vibrations in the 3200-2600 cm⁻¹ region in the FTIR spectrum due to extensive hydrogen bonding. The asymmetric and symmetric bending vibrations are expected around 1630-1550 cm⁻¹. orgchemboulder.com
Carboxylate Group (-COO⁻): The deprotonated carboxylic acid group gives rise to a strong asymmetric stretching vibration between 1600-1560 cm⁻¹ and a weaker symmetric stretch between 1420-1380 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The separation between these two bands can provide information about the coordination environment of the carboxylate group.
Carbon-Fluorine Bond (C-F): The C-F stretching vibration is anticipated to produce a strong absorption band in the 1100-1000 cm⁻¹ region of the FTIR spectrum. wikipedia.org The exact position of this band is sensitive to the electronic environment, including the presence of the adjacent amino group.
Intermolecular Interactions: The most significant intermolecular interaction in this compound is hydrogen bonding. In the solid state, extensive hydrogen bonds are expected between the -NH₃⁺ and -COO⁻ groups of neighboring molecules. This is a common feature in amino acids and leads to a significant broadening and shifting of the N-H and O-H (if not in zwitterionic form) stretching vibrations to lower frequencies. nih.govacs.org The formation of these intermolecular hydrogen bonds can cause the antisymmetric vibrational frequency of the COO⁻ groups to decrease. nih.govacs.org The strength of these hydrogen bonds can be influenced by temperature, with an increase in temperature generally leading to a weakening of the bonds and a blue shift in the corresponding vibrational frequencies. aip.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While N-H and O-H stretching vibrations are typically weak in Raman spectra, C-H and C-C stretching vibrations of the butanoic acid backbone would be more prominent. The symmetric stretching of the carboxylate group is also often more readily observed in Raman spectra compared to the asymmetric stretch.
Theoretical and Computational Chemistry Studies on 3 Amino 4 Fluorobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the electronic structure and molecular orbitals of 3-amino-4-fluorobutanoic acid. nih.govakavatx.com These calculations help in elucidating the effects of the fluorine atom on the molecule's electronic profile and pKa, which can lead to mechanistic deviations in enzymatic reactions. nih.gov
For instance, DFT studies have been employed to investigate the enantiomers of this compound, revealing insights into their interactions with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov The presence of the electronegative fluorine atom significantly alters the electron distribution within the molecule, influencing its reactivity and how it binds to biological targets. nih.govontosight.ai
Natural bond orbital (NBO) analysis, a quantum chemical technique, has been used to understand the stabilization energy resulting from interactions between the molecule and amino acid residues in an enzyme's active site. akavatx.com This type of analysis can quantify the delocalization of electrons and hyperconjugative interactions that contribute to the stability of different conformations. akavatx.com
Below is a table summarizing the types of quantum chemical calculations and their applications in studying this compound and related fluorinated compounds:
| Calculation Type | Application | Key Findings |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, electronic structure analysis. nih.govakavatx.com | Reveals the influence of fluorine on electronic profiles and pKa values; helps understand stereoelectronic effects in enzymatic reactions. nih.gov |
| Ab initio Molecular Orbital Theory | Study of reaction transition states and conformational analysis. acs.org | Provides insights into diastereoselectivity and the role of orbital interactions in determining reaction pathways. acs.org |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular and intermolecular interactions. akavatx.com | Quantifies stabilization energies from electron delocalization and hyperconjugation, explaining binding affinities. akavatx.com |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscapes and the influence of solvent on this compound. acs.orgnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments. akavatx.com
Computer modeling, often in conjunction with experimental data, has been used to determine the preferred conformations of this compound when it binds to enzymes. acs.orgnih.gov For example, it has been shown that the vicinal C-F and C-NH3+ bonds have a strong preference to align in a gauche rather than an anti conformation. acs.orgnih.gov This conformational preference is crucial for its biological activity. acs.org
MD simulations have also been instrumental in understanding the dynamic binding process of fluorinated molecules to their target enzymes. acs.orgnih.gov By simulating the molecule in an aqueous environment, researchers can gain insights into the role of water molecules in mediating interactions and stabilizing certain conformations. akavatx.com
The following table highlights the use of molecular dynamics simulations in the study of this compound:
| Simulation Aspect | Focus of Study | Insights Gained |
| Conformational Analysis | Preferred spatial arrangement of atoms. acs.orgnih.gov | Identification of gauche preference between C-F and C-NH3+ bonds, which is critical for enzyme binding. acs.orgnih.gov |
| Solvent Effects | Influence of the surrounding solvent (e.g., water) on conformation and dynamics. akavatx.com | Understanding how the solvent environment affects the stability of different conformers and the binding process. |
| Dynamic Binding Process | The process of the molecule binding to a target enzyme over time. acs.orgnih.gov | Elucidation of the bioactive conformation and the steps involved in molecular recognition by the enzyme. acs.orgnih.gov |
Computational Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic parameters for this compound, which can then be compared with experimental data for validation. These predictions include NMR chemical shifts and vibrational frequencies.
The use of 3J(H,F) or 3J(C,F) coupling constants from NMR spectroscopy is particularly valuable for conformational analysis, as these values are sensitive to the dihedral angles between the coupled nuclei. ethz.ch However, the Karplus coefficients, which relate coupling constants to dihedral angles, are highly dependent on the specific substituents and may require calibration for novel structures like α-fluoro-β3-amino acid units. ethz.ch
Computational techniques can help in this calibration process by calculating the expected coupling constants for different conformations. This synergy between computational prediction and experimental NMR data provides a more robust understanding of the molecule's structure in solution. ethz.ch
The table below summarizes the computational prediction of spectroscopic parameters:
| Spectroscopic Parameter | Computational Method | Application |
| NMR Chemical Shifts & Coupling Constants | DFT, ab initio calculations. ethz.ch | Prediction of 1H, 13C, and 19F NMR spectra to aid in structural elucidation and conformational analysis. ethz.ch |
| Vibrational Frequencies (IR/Raman) | DFT calculations. | Assignment of experimental vibrational spectra and identification of characteristic vibrational modes associated with specific functional groups and conformations. |
Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the chemical reactions involving this compound, particularly in a biological context, requires the elucidation of reaction mechanisms. Computational chemistry provides powerful tools for this purpose, including transition state (TS) searches and intrinsic reaction coordinate (IRC) analysis. acs.orgnih.gov
A density functional theory study has been conducted to unravel the mechanistic details of reactions occurring in pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes with β-fluoroamines like this compound. nih.gov Such studies investigate the effect of stereoelectronic differences on transimination and HF elimination reactions. nih.gov
Quantum mechanical cluster calculations can be used to determine the energy of transition states in enzymatic reactions, such as the deprotonation step. nih.gov For example, it was found that introducing a double bond into a related fluorinated cyclopentane (B165970) scaffold lowered the transition state energy for deprotonation by about 3 kcal/mol, indicating an easier reaction. nih.gov IRC analysis can then be used to confirm that a located transition state connects the correct reactants and products on the potential energy surface.
The following table outlines the computational approaches for reaction mechanism elucidation:
| Computational Technique | Purpose | Insights Gained |
| Transition State (TS) Search | Locating the highest energy point along a reaction pathway. acs.orgnih.gov | Provides the activation energy of a reaction, which is crucial for understanding reaction rates. nih.gov |
| Intrinsic Reaction Coordinate (IRC) Analysis | Mapping the reaction pathway from the transition state to reactants and products. | Confirms the nature of the transition state and provides a detailed picture of the geometric changes throughout the reaction. |
Analysis of Non-Covalent Interactions and Fluorine's Role in Molecular Recognition from a Chemical Perspective
The fluorine atom in this compound plays a crucial role in molecular recognition through various non-covalent interactions. acs.orgnih.gov The C-F bond can act as a conformational probe to explore the dynamic binding process and provide insight into the bioactive conformation of substrates. acs.orgnih.gov
The high electronegativity of fluorine can lead to favorable electrostatic interactions with electron-deficient regions of a binding partner. akavatx.com Furthermore, the fluorine atom is a weak hydrogen bond acceptor and can participate in other non-covalent interactions, such as dipole-dipole interactions.
Computational studies, including molecular docking and quantum mechanical calculations, are essential for analyzing these subtle interactions. nih.gov For instance, computer modeling has been used to understand how the enantiomers of this compound bind differently to GABA-AT, with the (R)-enantiomer adopting a gauche conformation and the (S)-enantiomer an anti conformation between the C-NH3+ and C-F bonds upon binding. acs.orgnih.gov This difference in binding mode is a direct consequence of the non-covalent interactions dictated by the stereochemistry and the presence of the fluorine atom.
The table below details the analysis of non-covalent interactions:
| Type of Interaction | Role of Fluorine | Computational Analysis Method |
| Gauche vs. Anti Conformation | The preference for a gauche alignment of vicinal C-F and C-NH3+ bonds is a key factor in determining the bioactive conformation. acs.orgnih.gov | Computer modeling and molecular dynamics simulations. acs.orgnih.gov |
| Electrostatic Interactions | The electronegative fluorine atom can engage in favorable electrostatic interactions with the enzyme's active site. akavatx.com | Quantum mechanical calculations (e.g., electrostatic potential maps). |
| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. | Molecular docking and analysis of protein-ligand crystal structures. |
Advanced Analytical Methodologies for the Detection, Quantification, and Purification of 3 Amino 4 Fluorobutanoic Acid in Research Settings
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity Assessment
The separation of amino acid enantiomers can be challenging due to their zwitterionic nature and poor solubility in the non-polar solvents often used in HPLC. sigmaaldrich.com Direct analysis without derivatization is possible using specialized chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective as they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak series), are also widely used and offer excellent resolving power for a broad spectrum of chiral molecules.
Alternatively, pre-column derivatization can be employed to enhance separation and detection. The amino group of 3-Amino-4-fluorobutanoic acid can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common strategy involves derivatization with N-fluorenylmethoxycarbonyl (FMOC) chloride, which introduces a chromophore, facilitating UV detection. researchgate.netcat-online.com
The choice of mobile phase is critical for achieving optimal resolution. Typical mobile phases for chiral separations of amino acids include mixtures of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Macrocyclic Glycopeptide CSP) |
|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., Chiralpak IC) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v) | Methanol/Water or Acetonitrile (B52724)/Water with acidic or basic additives sigmaaldrich.com |
| Detection | UV/Vis (after derivatization if needed) | UV/Vis, Mass Spectrometry (MS) |
| Application | Enantiomeric excess (e.e.) determination of derivatized or underivatized amino acids | Direct enantioseparation of underivatized, polar amino acids |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is highly effective for impurity profiling. ajrconline.org However, due to the low volatility of amino acids like this compound, a derivatization step is required to convert the polar functional groups (-NH2 and -COOH) into more volatile, nonpolar moieties. sigmaaldrich.com
A common and effective method is silylation, where active hydrogens are replaced by a silyl (B83357) group. researchgate.net Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The derivatization reaction is typically performed by heating the amino acid with the reagent in a suitable solvent like acetonitrile. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the derivatized this compound. sigmaaldrich.com This technique is also exceptionally sensitive for detecting and identifying volatile or semi-volatile impurities that may be present from the synthetic process. thermofisher.com High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the structural elucidation of unknown impurities. thermofisher.com
| Parameter | Typical Procedure |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com |
| Reaction | Heating the analyte with MTBSTFA in acetonitrile to form TBDMS derivatives sigmaaldrich.com |
| GC Column | Nonpolar capillary column (e.g., SLB™-5ms) sigmaaldrich.com |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| MS Analysis | Full scan for identification; Selected Ion Monitoring (SIM) for quantification mdpi.com |
| Key Fragments (TBDMS) | [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C₄H₉) sigmaaldrich.com |
Capillary Electrophoresis (CE) for High-Resolution Separations and Microscale Analysis
Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC and GC for the analysis of amino acids. Its major advantages include extremely high separation efficiency (measured in theoretical plates), short analysis times, and minimal sample and reagent consumption, making it ideal for microscale analysis. nih.govdiva-portal.org
In its most common format, Capillary Zone Electrophoresis (CZE), charged molecules like this compound are separated based on their differential migration in an electric field. The analysis is typically performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). By adjusting the pH of the BGE, the ionization state of the amino acid can be controlled to optimize separation. horiba.comhoriba.com
For analytes lacking a strong chromophore, indirect UV detection can be used. This involves adding a UV-absorbing compound to the BGE; the analyte is then detected as a negative peak as it displaces the background chromophore. horiba.com For enhanced sensitivity, derivatization with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 5-(4,6-dichloro-s-triazin-2-ylamino)fluorescein (DTAF), allows for detection by laser-induced fluorescence (LIF), a technique capable of reaching exceptionally low detection limits. nih.govnih.gov This derivatization can even be performed automatically on-line or in-capillary. nih.govnih.gov Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the definitive identification power of MS. nih.gov
| Method | Principle | Detection | Key Advantage |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a BGE horiba.com | Indirect UV, Contactless Conductivity (C4D) diva-portal.orghoriba.com | Simple, label-free analysis |
| CZE with LIF Detection | Separation of fluorescently tagged derivatives nih.govnih.gov | Laser-Induced Fluorescence (LIF) | Extremely high sensitivity for microscale analysis |
| CE-Mass Spectrometry (CE-MS) | Separation by CE followed by MS identification nih.gov | Mass Spectrometry (MS) | High separation efficiency combined with structural confirmation |
Preparative Chromatography Techniques for Large-Scale Purification in Synthetic Research
While analytical chromatography focuses on identifying and quantifying components in a mixture, preparative chromatography aims to isolate and purify a target compound in sufficient quantities for further use, such as in subsequent synthetic steps or biological testing. lcms.cz For purifying this compound, preparative high-performance liquid chromatography (prep-HPLC) is the most common technique.
The fundamental principles of separation in preparative HPLC are the same as in analytical HPLC, but the scale is significantly larger. This involves using columns with much larger internal diameters (typically >20 mm) and lengths, packed with larger particle-sized stationary phases to accommodate higher sample loads without generating excessive backpressure. The instrumentation is also more robust, featuring higher-flow-rate pumps and larger-volume fraction collectors. sartorius.com
The process often begins with developing an optimized separation method on an analytical scale. This method is then scaled up to the preparative system. lcms.cz This involves adjusting the flow rate and injection volume proportionally to the increase in column cross-sectional area to maintain resolution. Modern automated systems can streamline this workflow, using software to calculate the scaled-up gradient conditions from analytical scouting runs and manage the purification and fraction collection process. lcms.cz The goal is to maximize throughput (the amount of pure compound isolated per unit time) while maintaining the required level of purity and achieving high recovery of the target compound. lcms.cz
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Quantification and Identification | Isolation and Purification |
| Column I.D. | Typically 2.1 - 4.6 mm | ≥ 20 mm |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to kilograms (kg) evotec.com |
| Flow Rate | Typically 0.5 - 2.0 mL/min | >10 mL/min, can exceed 200 mL/min |
| Detection | High-sensitivity detectors | Less sensitive detectors (to avoid saturation), often with mass-directed fraction collection evotec.com |
Advanced Electrochemical Methods for Redox Studies Relevant to Chemical Transformations
Electrochemical methods provide a powerful platform for investigating the redox properties of molecules and for driving chemical transformations. mdpi.com These techniques can be applied to this compound to study its electrochemical stability and to explore novel synthetic pathways. numberanalytics.com
Analytical techniques like cyclic voltammetry (CV) can be used to probe the oxidation and reduction potentials of the molecule. sciensage.info In a CV experiment, the potential applied to an electrode is swept linearly with time, and the resulting current is measured. This can reveal information about the propensity of the amino acid to undergo electron transfer reactions and the stability of any resulting radical ions. Such studies are relevant for understanding potential metabolic pathways or for designing electrosynthetic reactions.
Preparative electrosynthesis utilizes electricity as a "reagent" to perform oxidation or reduction reactions on a larger scale, often offering a greener and more selective alternative to traditional chemical reagents. beilstein-journals.org A highly relevant application is electrochemical C-H fluorination. nih.govthieme-connect.com Studies have shown that unactivated C(sp3)–H bonds in various molecules, including amino acid derivatives, can be fluorinated using an electrochemical setup. nih.gov This process typically involves the anodic oxidation of the substrate in the presence of a fluorine source like Selectfluor, generating a radical intermediate that is subsequently trapped by fluorine. nih.govthieme-connect.com Such a method could potentially be applied to a precursor of this compound or used to introduce additional fluorine atoms into the molecule, demonstrating how redox studies can directly inform and enable new chemical transformations.
| Method | Principle | Application to this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures current response to a swept potential to determine redox potentials sciensage.info | Investigating the oxidation/reduction stability; probing for potential electrochemical transformations |
| Preparative Electrosynthesis | Uses electric current to drive a chemical reaction on a preparative scale beilstein-journals.org | Potential for selective C-H fluorination or other redox-mediated modifications of the molecule or its precursors nih.govthieme-connect.com |
| Key Components | Working Electrode (e.g., Glassy Carbon, Platinum), Counter Electrode (e.g., Platinum, Nickel), Reference Electrode, Electrolyte beilstein-journals.org |
Future Research Directions and Unaddressed Challenges in the Field of 3 Amino 4 Fluorobutanoic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes for 3-Amino-4-fluorobutanoic Acid
Current syntheses of this compound and its analogs often rely on multi-step procedures that may involve hazardous reagents and generate significant chemical waste. For instance, a known two-step synthesis involves the condensation of the lithium salt of tert-butyl acetate (B1210297) with fluoroacetonitrile, followed by reduction. tandfonline.com While efficient, this method utilizes organolithium reagents and cyanoborohydride, which present safety and environmental concerns. Other general approaches for creating similar fluorinated compounds can involve fluorinating agents like diethylaminosulfur trifluoride (DAST), which is also hazardous.
Table 1: Comparison of Synthetic Strategies for Amino Acids and Potential for Greener Routes
| Synthetic Approach | Key Features | Potential for "Green" Synthesis of this compound |
| Traditional Chemical Synthesis | Often involves multiple steps, protecting groups, and hazardous reagents (e.g., organolithiums, strong acids). tandfonline.com | Low, due to inherent waste generation and safety issues. |
| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to achieve stereochemical control. | Moderate, can reduce the number of steps but may still rely on metal catalysts and organic solvents. |
| Biocatalysis/Chemoenzymatic Synthesis | Employs enzymes for specific transformations, often in aqueous media and under mild conditions. rsc.org | High, offers potential for high selectivity, reduced waste, and safer processes. |
| Flow Chemistry | Continuous processing can improve safety, efficiency, and scalability of hazardous reactions. | High, could enable the use of more reactive fluorinating agents in a controlled and safer manner. |
Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations
The presence of a fluorine atom adjacent to an amino group in this compound significantly influences its chemical reactivity. This can lead to unconventional chemical transformations, particularly in biological systems. For example, studies on the enantiomers of 4-amino-3-fluorobutanoic acid with GABA-AT have shown that the enzyme catalyzes HF elimination rather than the typical transamination reaction. nih.govnih.gov This highlights how the C-F bond can act as a "conformational probe" to explore enzyme-substrate interactions. nih.govnih.gov
Future investigations should aim to further exploit this unique reactivity. This could involve using computational approaches like Density Functional Theory (DFT) calculations to predict reaction barriers and transition states for novel reactions. Machine learning models could also be trained on libraries of fluorinated fragments to predict regioselectivity in various chemical transformations. Understanding these reactivity patterns is crucial for designing new enzyme inhibitors or probes for studying biological pathways.
Integration into Advanced Smart Materials and Functional Polymers with Tailored Properties
The unique physicochemical properties imparted by fluorine, such as increased thermal stability and altered lipophilicity, make this compound an attractive building block for advanced materials. While research in this specific area is nascent for this particular compound, the broader field of fluorinated polymers demonstrates significant potential.
Future research should focus on incorporating this compound moieties into polymers to create "smart" materials. These materials could exhibit responsiveness to external stimuli like pH, temperature, or specific enzymes. The amino and carboxylic acid groups provide handles for polymerization and further functionalization, while the fluorinated segment can be used to tune the material's bulk properties. Potential applications could include drug delivery systems, responsive hydrogels, and advanced coatings.
Challenges in Scalable and Cost-Effective Synthesis for Broader Research Applications
A significant hurdle for the widespread use of this compound in research is the lack of scalable and cost-effective synthetic methods. Gram-scale synthesis of fluorinated amino acids, in general, remains a challenge. chemrxiv.org Many published routes are suitable for laboratory-scale preparation but are not economically viable for larger quantities. tandfonline.comchemrxiv.org
Design of Chemically-Responsive Systems Incorporating this compound Moieties
The ability of this compound to undergo specific enzymatic transformations, such as HF elimination by GABA-AT, opens up possibilities for designing chemically-responsive systems. nih.govnih.gov These systems could be designed to release a therapeutic agent or a signaling molecule in the presence of a specific enzyme.
Future work could involve designing prodrugs where the this compound moiety acts as a trigger. Upon interaction with the target enzyme, the molecule would undergo a transformation, leading to the release of the active drug. This approach could enhance the specificity of drug delivery and reduce off-target effects. Furthermore, this principle could be extended to the development of diagnostic probes that generate a detectable signal upon enzymatic activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-fluorobutanoic acid, and how can fluorination be optimized?
- Methodological Answer : Fluorination of the butanoic acid backbone can be achieved via nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents. Protecting the amino group with a fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group (commonly used in peptide synthesis) prior to fluorination prevents side reactions . Microwave-assisted synthesis (as demonstrated for structurally analogous compounds) may enhance reaction efficiency and yield . Post-synthesis, deprotection under mild acidic conditions (e.g., trifluoroacetic acid for Boc groups) preserves the fluorine substituent .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR confirms fluorine incorporation, while and NMR validate the backbone structure.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- Infrared (IR) spectroscopy : Compare with reference spectra (e.g., NIST databases) to identify functional groups like carboxylic acid and amine .
- Purity assessment via HPLC with UV/Vis or evaporative light scattering detection (ELSD) is critical for biological studies .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Lyophilization or desiccation minimizes hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as fluorinated compounds may undergo photodegradation .
Advanced Research Questions
Q. How does this compound act as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT)?
- Methodological Answer : The compound mimics GABA’s structure, binding to GABA-AT’s active site. The fluorine atom’s electronegativity increases electrophilicity, promoting covalent bond formation with the enzyme’s pyridoxal 5′-phosphate (PLP) cofactor. To study this:
- Perform time-dependent inactivation assays with varying substrate concentrations.
- Use spectroscopic techniques (e.g., UV-Vis) to monitor PLP adduct formation.
- Calculate kinetic parameters (, ) to quantify inactivation efficiency .
Q. What strategies resolve contradictions in reported IC₅₀ values for GABA-AT inhibition by fluorinated analogues?
- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., human vs. bacterial GABA-AT) or assay conditions. Standardize protocols by:
- Using recombinant enzymes with consistent purification tags.
- Controlling pH, temperature, and cofactor concentrations.
- Validating results with orthogonal assays (e.g., radiolabeled substrate turnover) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Conduct molecular docking (e.g., AutoDock Vina) to assess binding affinity to GABA-AT.
- Perform quantitative structure-activity relationship (QSAR) studies using fluorine’s Hammett parameters to correlate electronic effects with inhibitory potency.
- Validate predictions with synthetic derivatives and in vitro assays .
Q. What role does fluorine play in modulating the compound’s metabolic stability?
- Methodological Answer : Fluorine reduces metabolic oxidation by cytochrome P450 enzymes. To evaluate this:
- Incubate the compound with liver microsomes and quantify degradation via LC-MS.
- Compare half-life () with non-fluorinated analogues.
- Use -labeling or isotopic tracing to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
